Pdk4-IN-1 Demonstrates 952-Fold Greater Potency for PDK4 than the Classic Inhibitor Dichloroacetate (DCA)
Pdk4-IN-1 exhibits an IC50 of 84 nM for PDK4 inhibition, representing a 952-fold increase in potency over the classic pan-PDK inhibitor dichloroacetate (DCA), which has a reported IC50 of 80 µM for PDK4 [1]. This submicromolar potency allows for effective PDK4 inhibition at concentrations far below those required for DCA, significantly reducing the risk of off-target effects and cellular toxicity associated with high-dose DCA treatment. This is a critical differentiation for in vitro studies where DCA is frequently used at millimolar concentrations that can induce non-specific effects.
| Evidence Dimension | PDK4 inhibitory potency |
|---|---|
| Target Compound Data | 84 nM (IC50) |
| Comparator Or Baseline | Dichloroacetate (DCA): 80,000 nM (80 µM) (IC50) |
| Quantified Difference | 952-fold increase in potency |
| Conditions | Biochemical kinase inhibition assay |
Why This Matters
This vastly superior potency is a primary driver for selecting Pdk4-IN-1 over DCA for any experiment requiring specific, on-target PDK4 inhibition without confounding high-concentration artifacts.
- [1] Lee D, Pagire HS, Pagire SH, et al. Discovery of Novel Pyruvate Dehydrogenase Kinase 4 Inhibitors for Potential Oral Treatment of Metabolic Diseases. J Med Chem. 2019;62(2):575-588; Selleck Chemicals. Sodium Dichloroacetate (DCA) Product Information. View Source
